molecular formula C14H11FOS B1344658 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzaldehyde CAS No. 893637-41-7

2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzaldehyde

Cat. No.: B1344658
CAS No.: 893637-41-7
M. Wt: 246.3 g/mol
InChI Key: BMZBDTZLGHFOEQ-UHFFFAOYSA-N
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Description

2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzaldehyde is an organic compound with the molecular formula C14H11FOS It is characterized by the presence of a fluorine atom and a methylsulfanyl group attached to a biphenyl structure with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzaldehyde and 4-(methylsulfanyl)phenylboronic acid.

    Suzuki Coupling Reaction: The key step in the synthesis is the Suzuki coupling reaction, where 2-fluorobenzaldehyde is coupled with 4-(methylsulfanyl)phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like tetrahydrofuran under an inert atmosphere.

    Purification: The crude product is purified using column chromatography to obtain the desired this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a palladium catalyst.

Major Products Formed

    Oxidation: 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzoic acid.

    Reduction: 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the development of advanced materials and as a building block in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The presence of the fluorine atom and the methylsulfanyl group can influence its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzyl alcohol: Similar structure but with an alcohol group instead of an aldehyde.

    4-[4-(Methylsulfanyl)phenyl]benzaldehyde: Lacks the fluorine atom.

Uniqueness

2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzaldehyde is unique due to the combination of the fluorine atom and the methylsulfanyl group, which can impart distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-fluoro-4-(4-methylsulfanylphenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FOS/c1-17-13-6-4-10(5-7-13)11-2-3-12(9-16)14(15)8-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMZBDTZLGHFOEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=CC(=C(C=C2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70629601
Record name 3-Fluoro-4'-(methylsulfanyl)[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893637-41-7
Record name 3-Fluoro-4'-(methylsulfanyl)[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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